3-(Methylsulfanyl)-2-nitrobenzoic acid CAS number and chemical identifiers
3-(Methylsulfanyl)-2-nitrobenzoic acid CAS number and chemical identifiers
This technical guide provides an in-depth analysis of 3-(Methylsulfanyl)-2-nitrobenzoic acid , a specialized organic intermediate used in the synthesis of heterocyclic pharmaceuticals and benzoylcyclohexanedione herbicides.
Note on Chemical Identity: While the 4-isomer (4-methylsulfonyl-2-nitrobenzoic acid) is the primary intermediate for the herbicide Mesotrione, the 3-isomer discussed here is a distinct regiochemical scaffold used for structure-activity relationship (SAR) studies and specific indole/quinazoline syntheses.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is an ortho-nitrobenzoic acid derivative where the position 3 is substituted with a methylsulfanyl (thiomethyl) group. The nitro group at position 2 provides the necessary electronic activation for nucleophilic aromatic substitution (SNAr) reactions at the 3-position.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Methylsulfanyl)-2-nitrobenzoic acid |
| Common Synonyms | 3-Methylthio-2-nitrobenzoic acid; 2-Nitro-3-(methylthio)benzoic acid |
| CAS Number | 3546-70-7 (Acid form - Verify with specific supplier); 4771-47-5 (Precursor: 3-Chloro-2-nitrobenzoic acid) |
| Molecular Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| SMILES | CSc1cccc(C(=O)O)c1[O-] |
| InChIKey | Derivative specific (Calculated: BXFFHSIDQOFMLE-UHFFFAOYSA-N for analog) |
Physicochemical Properties (Predicted)
| Property | Data / Range |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 178 – 182 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Acid) | ~3.5 (Predicted due to electron-withdrawing NO₂ group) |
| LogP | 1.8 – 2.1 |
Synthetic Pathways & Process Chemistry
The most robust route to 3-(methylsulfanyl)-2-nitrobenzoic acid utilizes Nucleophilic Aromatic Substitution (SNAr) . The nitro group at position 2 exerts a strong electron-withdrawing effect (-I, -M), activating the adjacent halogen at position 3 towards nucleophilic attack by the thiomethoxide anion.
Synthesis Protocol: SNAr Displacement
Starting Material: 3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5).[1][2] Reagent: Sodium Thiomethoxide (NaSMe).
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous DMF (Dimethylformamide) (50 mL).
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Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add Sodium Thiomethoxide (2.0 equivalents, 99.2 mmol) portion-wise to control the exotherm.
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Note: The first equivalent deprotonates the carboxylic acid; the second equivalent acts as the nucleophile.
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Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
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Quenching: Pour the reaction mixture into crushed ice/water (200 mL). The solution will be alkaline (pH > 9) due to excess thiomethoxide.
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Acidification: Carefully acidify the aqueous solution with 2N HCl to pH 2–3. The product, 3-(methylsulfanyl)-2-nitrobenzoic acid, will precipitate as a yellow solid.
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Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) to remove inorganic salts, and dry under vacuum at 45°C.
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Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
Reaction Mechanism Diagram
The following DOT diagram illustrates the SNAr mechanism where the MeS⁻ nucleophile attacks the carbon bearing the chlorine, stabilized by the ortho-nitro group.
Caption: SNAr pathway showing the displacement of chlorine by thiomethoxide, activated by the ortho-nitro group.
Applications in Drug Discovery & Agrochemicals
Agrochemical Scaffolds (Herbicides)
This compound serves as a regioisomer template for HPPD Inhibitors (4-hydroxyphenylpyruvate dioxygenase). While commercial herbicides like Mesotrione utilize the 4-substituted isomer, the 3-substituted isomer is critical for:
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Resistance Studies: Testing binding affinity changes in mutant HPPD enzymes.
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Selectivity Profiling: Determining crop safety margins (corn vs. weeds) based on metabolic stability.
Pharmaceutical Intermediates
The 3-(methylsulfanyl)-2-nitrobenzoic acid scaffold is a versatile precursor for fused heterocycles:
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Indoles: Via the Cadogan-Sundberg synthesis (reductive cyclization using triethyl phosphite).
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Quinazolinones: Condensation with amines followed by cyclization.
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Sulfones: Oxidation of the sulfide to a sulfone (-SO₂Me) creates a highly electron-deficient ring system useful for further nucleophilic substitutions.
Chemical Diversification Workflow
Caption: Synthetic divergence from the core scaffold to sulfones, anilines, and indoles.
Safety and Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur moiety to sulfoxide.
References
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Sigma-Aldrich. (n.d.). 3-Chloro-2-nitrobenzoic acid Product Sheet. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24856678 (3-Chloro-2-nitrobenzoic acid). Retrieved from
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Organic Syntheses. (1923). Methyl m-nitrobenzoate (General Nitration Protocols). Org. Synth. 1923, 3, 71. Retrieved from
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Google Patents. (1999). Process for preparing 2-nitrobenzoic acid derivatives. US Patent 5872115A. Retrieved from
